

# Application Notes and Protocols for SHR2415 in a Colo205 Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **SHR2415**, a potent and selective ERK1/2 inhibitor, in a preclinical Colo205 human colorectal cancer xenograft model. The Colo205 cell line, characterized by a BRAF V600E mutation and wild-type KRAS and TP53, represents a clinically relevant subtype of colorectal cancer.[1] The protocols outlined below are intended to serve as a detailed methodology for efficacy studies of **SHR2415** in this specific tumor model.

### **Introduction to SHR2415**

SHR2415 is an orally active small molecule inhibitor targeting the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][3] As key components of the RAS-RAF-MEK-ERK signaling pathway (MAPK pathway), ERK1/2 are critical for cell proliferation, survival, and differentiation. [2] In colorectal cancers harboring a BRAF V600E mutation, such as Colo205, the MAPK pathway is constitutively active, driving tumorigenesis. By inhibiting ERK1/2, SHR2415 offers a targeted therapeutic approach to block this oncogenic signaling. Preclinical studies have demonstrated robust in vivo efficacy of SHR2415 in a Colo205 xenograft model.[2]

## **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo data for **SHR2415**, providing a clear reference for its potency and efficacy.



Table 1: In Vitro Potency of SHR2415

| Target        | IC50 (nM) |
|---------------|-----------|
| ERK1          | 2.8       |
| ERK2          | 5.9       |
| Colo205 cells | 44.6      |

Data sourced from MedchemExpress and a 2022 study on the discovery of SHR2415.[1][2][3]

Table 2: In Vivo Efficacy of SHR2415 in Colo205 Xenograft Model

| Treatment Group                | Dose (mg/kg) | Dosing Schedule  | Tumor Growth<br>Inhibition (TGI) |
|--------------------------------|--------------|------------------|----------------------------------|
| SHR2415                        | 25           | Once daily, p.o. | 112%                             |
| SHR2415                        | 50           | Once daily, p.o. | Efficacy plateau reached         |
| BVD-523<br>(Comparative Agent) | 50           | Once daily, p.o. | 63%                              |

Data from a 2022 study on the discovery of **SHR2415**.[2] TGI > 100% suggests tumor regression.

# **Experimental Protocols Colo205 Cell Culture**

- Cell Line: Colo205 (ATCC® CCL-222™)
- Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.



 Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.

#### **Animal Model**

- Species: Athymic Nude Mice (e.g., BALB/c nude)
- Age: 6-8 weeks
- Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

## **Tumor Implantation**

- Cell Preparation: Harvest Colo205 cells during the exponential growth phase. Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
- Injection: Subcutaneously inject 1 x 10<sup>7</sup> Colo205 cells in a volume of 0.1 mL into the right flank of each mouse.
- Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

### **SHR2415** Administration

- Tumor Size for Treatment Initiation: Randomize mice into treatment and control groups when tumors reach a mean volume of 100-150 mm<sup>3</sup>.
- Formulation: Prepare **SHR2415** for oral gavage. A suitable vehicle can be a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
- Dosing: Administer SHR2415 orally once daily at the desired doses (e.g., 25 mg/kg and 50 mg/kg). The control group should receive the vehicle only.
- Treatment Duration: Continue treatment for a predetermined period, typically 14-21 days, or until tumors in the control group reach a specified size.

## **Efficacy Evaluation**



- Tumor Growth: Continue to measure tumor volume and body weight every 2-3 days throughout the study.
- Endpoint: The primary endpoint is tumor growth inhibition (TGI). TGI can be calculated at the end of the study.
- Tissue Collection: At the end of the study, euthanize mice and collect tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).

# Visualizations Signaling Pathway Diagram











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of SHR2415, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 3. tebubio.com [tebubio.com]
- To cite this document: BenchChem. [Application Notes and Protocols for SHR2415 in a Colo205 Xenograft Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397365#using-shr2415-in-a-colo205-xenograft-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com